Lipophilicity Comparison: Propoxy vs. Methoxy vs. Isopropoxy Analogs
Computational predictions indicate a significant difference in lipophilicity (LogP) between (2-Propoxypyrimidin-5-yl)boronic acid and its methoxy and isopropoxy analogs . The target compound has a predicted LogP of -1.0548, representing an intermediate value between the more hydrophilic methoxy analog and the more lipophilic isopropoxy analog [1]. This difference is a direct consequence of the alkyl chain length and branching, which is a well-established principle in medicinal chemistry for modulating a drug candidate's solubility, membrane permeability, and metabolic profile [2]. For procurement, this means that substituting one analog for another will result in a final compound with different pharmacokinetic properties, potentially compromising a lead optimization campaign.
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = -1.0548 |
| Comparator Or Baseline | 2-Methoxypyrimidin-5-ylboronic acid (LogP ~ -1.5); 2-Isopropoxypyrimidin-5-ylboronic acid (LogP ~ -0.6) |
| Quantified Difference | Difference of approx. 0.45 LogP units between propoxy and methoxy; approx. 0.45 LogP units between propoxy and isopropoxy. |
| Conditions | In silico prediction using standard computational methods |
Why This Matters
A difference of 0.45 LogP units can translate to a measurable change in membrane permeability and aqueous solubility, directly impacting a compound's suitability as a drug candidate.
- [1] PubChem. (2025). (2-Isopropoxypyrimidin-5-yl)boronic acid. National Center for Biotechnology Information. (PubChem CID 45480173). View Source
- [2] Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. View Source
